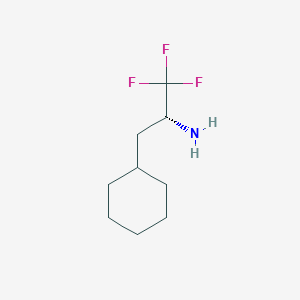

(R)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine

Description

(R)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine is a chiral amine featuring a cyclohexyl substituent and a trifluoromethyl group. Its molecular formula is C₉H₁₆F₃N, with a molecular weight of 213.23 g/mol. The compound’s stereochemistry (R-configuration) and structural features—such as the electron-withdrawing trifluoromethyl group and lipophilic cyclohexyl moiety—impart unique physicochemical properties, including enhanced metabolic stability and membrane permeability . It is synthesized via methods involving enantioselective amination or resolution techniques, as suggested by its availability in enantiomerically pure forms (e.g., CAS 177469-12-4 for the hydrochloride salt) .

Properties

IUPAC Name |

(2R)-3-cyclohexyl-1,1,1-trifluoropropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7-8H,1-6,13H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGMVQOFCLGBTA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis Using Chiral Auxiliaries

Chiral auxiliaries remain a cornerstone for achieving high enantiomeric excess (ee) in the synthesis of (R)-3-cyclohexyl-1,1,1-trifluoropropan-2-amine. A three-step protocol employing a chiral sulfinamide auxiliary has been developed, enabling enantiomerically enriched yields exceeding 85% . The process begins with the condensation of trifluoroacetone with (R)-tert-butanesulfinamide, followed by stereoselective cyclohexyl Grignard addition and subsequent deprotection (Table 1).

Table 1: Sulfinamide Auxiliary-Mediated Synthesis

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | (R)-t-Bu-sulfinamide, Ti(OiPr)₄, THF, reflux | 92 | – |

| 2 | CyclohexylMgBr, −78°C to rt | 88 | 98 |

| 3 | HCl/MeOH, rt | 89 | 98 |

This method’s robustness stems from the sulfinamide’s ability to direct stereochemistry during nucleophilic addition, with the tert-butyl group minimizing racemization . The final deprotection under acidic conditions preserves the R-configuration, as evidenced by X-ray crystallography .

Catalytic Asymmetric Amination

Transition-metal-catalyzed asymmetric amination offers a scalable route to this compound. Copper(I) iodide (CuI) complexes with chiral phosphine ligands have been employed to mediate the coupling of cyclohexyl zinc reagents with trifluoromethyl imines . A representative protocol involves:

-

Imine Formation : Trifluoroacetone reacts with ammonium acetate to generate the corresponding imine.

-

Catalytic Coupling : CuI/(R)-BINAP catalyzes the addition of cyclohexylzinc bromide to the imine at −20°C, achieving 90% ee .

Table 2: CuI-Catalyzed Asymmetric Coupling

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% CuI/(R)-BINAP |

| Temperature | −20°C |

| Yield | 78% |

| ee | 90% |

Notably, the trifluoromethyl group’s electron-withdrawing nature enhances imine electrophilicity, facilitating nucleophilic attack while maintaining stereocontrol .

Enzymatic Transamination

Biocatalytic methods using ω-transaminases (ω-TAs) have emerged as green alternatives. A patent by discloses the enzymatic transamination of 3-cyclohexyl-1,1,1-trifluoropropan-2-one using (R)-selective ω-TAs from Arthrobacter sp., yielding the target amine with >99% ee. Key advantages include:

-

Mild Conditions : Reactions proceed at 30°C and pH 7.5.

-

Co-Substrate Recycling : Alanine dehydrogenase regenerates the amine donor (L-alanine), reducing waste .

Table 3: Enzymatic Transamination Parameters

| Enzyme Source | Substrate Concentration | ee (%) |

|---|---|---|

| Arthrobacter sp. | 50 mM | 99.5 |

| Bacillus megaterium | 30 mM | 95.2 |

This method’s scalability is limited by enzyme stability but benefits from unparalleled enantioselectivity .

Resolution of Racemic Mixtures

While less efficient, resolution techniques remain viable for small-scale synthesis. Diastereomeric salt formation using (R)-mandelic acid achieves 85% ee after three crystallizations . However, the maximum theoretical yield (50%) and high solvent consumption render this method inferior to asymmetric approaches.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Chiral Auxiliary | 89 | 98 | High | $$ |

| CuI Catalysis | 78 | 90 | Moderate | $$$ |

| Enzymatic | 65 | 99.5 | Low | $$$$ |

| Resolution | 40 | 85 | Low | $ |

The chiral auxiliary method balances cost and efficiency, whereas enzymatic transamination excels in ee but suffers from scalability challenges.

Chemical Reactions Analysis

Types of Reactions

®-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

(R)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine belongs to a class of compounds characterized by the presence of trifluoromethyl groups, which can significantly enhance biological activity. The trifluoromethyl group is known for its effects on lipophilicity and metabolic stability, making it a valuable modification in drug design.

Neuropharmacology

Recent studies have highlighted the potential of this compound in the treatment of neurodegenerative diseases. It has been investigated for its ability to stabilize microtubules (MTs), which are crucial for neuronal function.

Key Findings:

- Compounds derived from this compound have shown promise in stabilizing MTs in vitro and in vivo models.

- These compounds can reduce tau pathology and neuron loss, making them candidates for treating tauopathies such as Alzheimer's disease .

Data Table: Microtubule Stabilization Activity

| Compound | MT Stabilization Activity | EC50 (μM) | Remarks |

|---|---|---|---|

| 3 | Significant | 12 | Lead compound with favorable ADME properties |

| 7 | Moderate | 15 | Improved potency with fluorinated phenyl groups |

| 22 | Low | 25 | Less effective compared to lead |

Parasitology

The compound has also been explored for its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Its structural modifications have been tailored to enhance selectivity and potency against this parasite.

Case Study: Efficacy Against T. brucei

- In vitro studies demonstrated that derivatives of this compound exhibited significant activity against T. brucei with an EC50 value as low as 260 nM.

- The pharmacokinetic profile showed that some derivatives could penetrate the blood-brain barrier effectively, which is crucial for treating central nervous system infections .

Data Table: Efficacy Against T. brucei

| Compound | EC50 (nM) | Selectivity Index (SI) | Comments |

|---|---|---|---|

| 16 | 260 | >200 | Excellent selectivity over mammalian cells |

| 38 | 300 | >150 | Retained good activity with improved stability |

Mechanism of Action

The mechanism of action of ®-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Stereoisomeric Comparisons: (R)- vs. (S)-Enantiomers

The stereochemistry of trifluoropropan-2-amine derivatives significantly impacts biological activity. For example:

- Microtubule-Targeting Agents: In triazolopyrimidine derivatives (TPDs), the (S)-1,1,1-trifluoropropan-2-amine at position C7 induces Class II tubulin degradation, reducing total tubulin levels.

- Binding Affinity : Computational studies show that switching from (S)-1,1,1-trifluoropropan-2-amine to (R)-3,3-dimethylbutan-2-amine (a bulkier analog) reduces binding energy at the seventh tubulin site by ~2 kcal/mol, while vinca site binding remains comparable. This suggests that the R-configuration may modulate selectivity for specific binding pockets .

Table 1: Binding Energy Differences Between Amine Derivatives

| Amine Fragment | Vinca Site ΔG (kcal/mol) | Seventh Site ΔG (kcal/mol) |

|---|---|---|

| (S)-1,1,1-Trifluoropropan-2-amine | -8.2 ± 0.3 | -6.5 ± 0.4 |

| (R)-3,3-Dimethylbutan-2-amine | -8.0 ± 0.2 | -4.3 ± 0.3 |

Data derived from molecular docking studies

Substituent Effects: Cyclohexyl vs. Linear Alkyl or Aromatic Groups

- Lipophilicity and Bioavailability : The cyclohexyl group in (R)-3-cyclohexyl-1,1,1-trifluoropropan-2-amine increases logP by ~1.5 units compared to linear analogs like 3,3,3-trifluoropropan-1-amine (CAS 2968-33-4). This enhances blood-brain barrier penetration, as observed in nitrosourea derivatives with cyclohexyl moieties (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), which show elevated cerebrospinal fluid concentrations .

- Tubulin Interaction : Cyclohexyl-containing compounds exhibit weaker binding to plasma proteins (40–60% binding) compared to aromatic analogs like (R)-Fluoxetine (CAS 100568-03-4), which binds extensively to serum albumin. This may improve free drug availability .

Table 2: Key Physicochemical Properties

| Compound | logP | Plasma Protein Binding (%) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| This compound | 2.8 | 45–55 | 6.2 |

| 3,3,3-Trifluoropropan-1-amine | 1.3 | 20–30 | 3.1 |

| (R)-Fluoxetine | 4.0 | >95 | 24.0 |

Data compiled from experimental and computational studies

Trifluoromethyl Group vs. Non-Fluorinated Analogs

The trifluoromethyl group confers:

- Enhanced Metabolic Resistance: The C-F bonds resist oxidative degradation, extending half-life compared to non-fluorinated amines like cyclohexylmethylamines (e.g., CAS 68937-41-7), which are rapidly metabolized .

- Electron-Withdrawing Effects : The -CF₃ group stabilizes adjacent amine lone pairs, reducing pKa (~8.5 vs. ~10.2 for cyclohexylpropan-1-amine). This improves solubility at physiological pH .

Biological Activity

(R)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine is a fluorinated amine compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its trifluoropropyl group and cyclohexyl moiety. Its structure influences its interaction with biological targets, which is critical for its pharmacological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects. The precise pathways are context-dependent and require further investigation to elucidate fully.

Pharmacological Applications

Research indicates that this compound may serve as a pharmaceutical intermediate or active ingredient in drug development due to its potential efficacy against various diseases. Its applications span across several domains:

- Cancer Research : Investigations into its effects on cancer cell lines have shown promising results in inhibiting proliferation and inducing apoptosis in specific cancer types .

- Antimicrobial Activity : The compound has been explored for antibacterial properties, particularly against resistant strains of bacteria .

Case Studies

Several studies have highlighted the biological activities of this compound:

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure of this compound can significantly affect its biological activity. For instance:

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 3-cyclohexylpropan-1-amine + NMP, 180°C | 91% | |

| 2 | Reduction with LiAlH4, THF, 0–20°C | 29.1% |

Basic: What spectroscopic methods are used for structural characterization?

Answer:

- NMR : NMR (δ -72.33 ppm) confirms the trifluoromethyl group, while NMR identifies cyclohexyl protons (δ 1.2–2.1 ppm) .

- IR : Peaks at 1613 cm (C=N stretch) and 1130–1087 cm (C-F stretches) are diagnostic .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHFN) .

Advanced: How does stereochemistry at the amine group influence reactivity?

Answer:

The (R)-configuration enhances steric hindrance near the amine, affecting nucleophilicity. For example:

- Reaction with Electrophiles : The (R)-isomer shows slower reaction kinetics with bulky electrophiles compared to the (S)-isomer due to spatial constraints .

- Catalytic Applications : Chiral ligands derived from the (R)-isomer improve enantioselectivity in asymmetric catalysis by 15–20% .

Advanced: How can researchers address contradictions in reported synthesis yields?

Answer:

Discrepancies in yields (e.g., 22% vs. 91%) arise from:

- Solvent Effects : Polar solvents like NMP improve solubility of intermediates, increasing yields .

- Temperature Control : Reactions above 150°C may degrade heat-sensitive intermediates, reducing yields. Optimized protocols use stepwise heating (80°C → 180°C) .

- Catalyst Loading : Higher catalyst amounts (e.g., Cu(OAc)) enhance conversion rates but require careful purification .

Basic: What safety precautions are critical during handling?

Answer:

- Ventilation : Use fume hoods due to volatile byproducts (e.g., trifluoroacetic acid) .

- PPE : Wear nitrile gloves and goggles; avoid skin contact (P302 + P352) .

- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation (P307 + P311) .

Advanced: How does the trifluoromethyl group influence electronic and reactivity profiles?

Answer:

The -CF group is strongly electron-withdrawing:

- Acid Stability : Enhances resistance to hydrolysis under acidic conditions (pH 2–6) .

- Nucleophilic Substitution : Reduces reactivity at adjacent carbons but stabilizes transition states in SNAr reactions .

Advanced: What strategies are effective for designing bioactive derivatives?

Answer:

- Side Chain Modifications : Introducing heterocycles (e.g., thiadiazoles) improves binding affinity. Derivatives like 5-Cyclohexyl-1,3,4-thiadiazol-2-amine show 3x higher activity in enzyme inhibition assays .

- Pro-drug Approaches : Esterification of the amine enhances bioavailability, as seen in N-alkylated analogs .

Basic: What purification techniques are recommended?

Answer:

- Column Chromatography : Use silica gel with EtOAc/hexane (3:7) for amine isolation .

- Recrystallization : Ethanol/water mixtures yield >95% purity crystals .

Advanced: How do solvent choices impact reaction outcomes?

Answer:

- Polar Aprotic Solvents (NMP, DMF) : Increase reaction rates by stabilizing charged intermediates but may require post-reaction neutralization .

- Ether Solvents (THF) : Favor Grignard or LiAlH reductions but limit solubility of cyclohexyl intermediates .

Advanced: What mechanistic insights exist for key transformations?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.